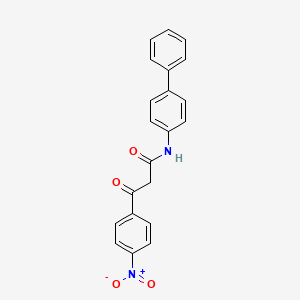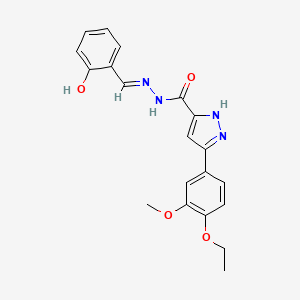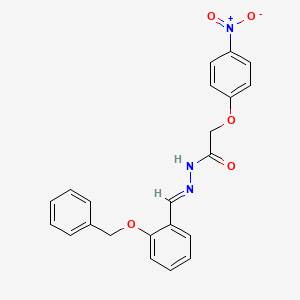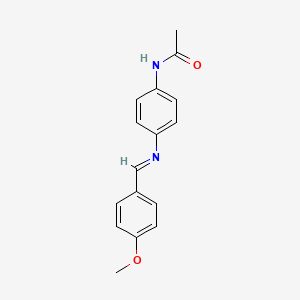
N-(biphenyl-4-yl)-3-(4-nitrophenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is an organic compound that belongs to the class of amides It features a biphenyl group and a nitrophenyl group, which are connected through a propionamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE typically involves the following steps:
Formation of Biphenyl-4-yl Acetyl Chloride: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-yl acetyl chloride.
Amidation Reaction: The biphenyl-4-yl acetyl chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The biphenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide
Substitution: Various substituted biphenyl and nitrophenyl derivatives
Hydrolysis: Biphenyl-4-yl-3-oxo-propionic acid and 4-nitroaniline
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The biphenyl and nitrophenyl groups could play a role in binding to the target, while the amide linkage might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide: Similar structure but with an amine group instead of a nitro group.
N-Biphenyl-4-yl-3-(4-methoxyphenyl)-3-oxo-propionamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is unique due to the presence of both biphenyl and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-3-oxo-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(17-8-12-19(13-9-17)23(26)27)14-21(25)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25) |
InChI Key |
WZAFWXOHYFHLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)

![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)

![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)
![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)
